molecular formula C6H7F5O B1504664 4,4,5,5,5-Pentafluoro-3-methylpent-1-en-3-ol CAS No. 754-67-6

4,4,5,5,5-Pentafluoro-3-methylpent-1-en-3-ol

Cat. No.: B1504664
CAS No.: 754-67-6
M. Wt: 190.11 g/mol
InChI Key: OSYCKSNAKWKYFD-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-3-methylpent-1-en-3-ol is a useful research compound. Its molecular formula is C6H7F5O and its molecular weight is 190.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4,4,5,5,5-pentafluoro-3-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O/c1-3-4(2,12)5(7,8)6(9,10)11/h3,12H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYCKSNAKWKYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699022
Record name 4,4,5,5,5-Pentafluoro-3-methylpent-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-67-6
Record name 4,4,5,5,5-Pentafluoro-3-methylpent-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4,5,5,5-Pentafluoro-3-methylpent-1-en-3-ol (CAS No. 754-67-6) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C6H7F5O
  • Molecular Weight : 190.11 g/mol
  • Structure : The compound features a pentafluorinated carbon chain with a hydroxyl group, contributing to its unique reactivity and biological properties.

Antimalarial Properties

Recent studies have identified pentafluoro-3-hydroxy-pent-2-en-1-ones, closely related to this compound, as potent inhibitors of the plasmodial formate-nitrite transporter (PfFNT). This transporter is crucial for the survival of Plasmodium falciparum, the causative agent of the most severe form of malaria. The inhibition of PfFNT leads to significant reductions in lactate uptake by the parasite, ultimately resulting in cell death.

Key Findings :

  • Inhibition Potency : Compounds derived from this class exhibited IC50 values as low as 0.11 µM against PfFNT in vitro .
  • Cytotoxicity : These compounds showed minimal cytotoxicity towards human cell lines (HEK293 and HepG2), with EC50 values around 10 µM . This suggests a favorable therapeutic window for potential antimalarial applications.

The mechanism by which these compounds exert their antimalarial effects involves the disruption of lactate transport within the parasite. By blocking PfFNT, these compounds induce acidification of the Plasmodium cytoplasm, leading to detrimental cellular effects including swelling and impaired transmembrane transport processes .

Structure-Activity Relationship (SAR)

The biological activity of pentafluoro compounds is influenced significantly by their structural characteristics. Modifications to the core structure have resulted in varying degrees of potency against PfFNT:

CompoundIC50 (µM)Comments
BH267.meta0.11Highly potent against PfFNT
MMV0078390.14Effective but less potent than BH267.meta
Niflumic Acid100Weak inhibitor compared to pentafluoro derivatives

This table illustrates how slight changes in molecular structure can lead to significant differences in biological activity.

Case Studies and Research Findings

  • In Vitro Studies : A study reported that pentafluoro derivatives inhibited lactate uptake in P. falciparum by up to 70% at concentrations as low as 100 µM .
  • Animal Models : The suitability of these compounds for in vivo studies was demonstrated through their low toxicity profiles and effective inhibition in murine models infected with P. berghei, another malaria parasite .
  • Resistance Mechanisms : Research indicates that these inhibitors can circumvent resistance mutations commonly found in PfFNT variants, maintaining their efficacy across different strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.